Methyl 5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylate
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Overview
Description
3-Methyl-3,4-dihydro-2H-pyrazole-3-carboxylic acid methyl ester is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3,4-dihydro-2H-pyrazole-3-carboxylic acid methyl ester typically involves the reaction of hydrazine derivatives with β-keto esters. One common method is the cyclization of 3-methyl-2-pyrazolin-5-one with methyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the industrial synthesis more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3,4-dihydro-2H-pyrazole-3-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Pyrazole-3-carboxylic acid derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methyl-3,4-dihydro-2H-pyrazole-3-carboxylic acid methyl ester has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, analgesic, and antimicrobial properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Methyl-3,4-dihydro-2H-pyrazole-3-carboxylic acid methyl ester depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes and receptors. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways . The exact molecular targets and pathways involved can vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-phenyl-2-pyrazolin-5-one: Another pyrazole derivative with similar structural features.
3,5-Dimethylpyrazole: A closely related compound with two methyl groups on the pyrazole ring.
Pyrazole-3-carboxylic acid: The carboxylic acid analog of the ester compound.
Uniqueness
3-Methyl-3,4-dihydro-2H-pyrazole-3-carboxylic acid methyl ester is unique due to its specific substitution pattern and the presence of the ester functional group. This makes it a versatile intermediate for the synthesis of various derivatives with diverse biological and chemical properties .
Properties
CAS No. |
61720-44-3 |
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Molecular Formula |
C6H10N2O2 |
Molecular Weight |
142.16 g/mol |
IUPAC Name |
methyl 5-methyl-1,4-dihydropyrazole-5-carboxylate |
InChI |
InChI=1S/C6H10N2O2/c1-6(5(9)10-2)3-4-7-8-6/h4,8H,3H2,1-2H3 |
InChI Key |
SNRSLEYAGNFNAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC=NN1)C(=O)OC |
Origin of Product |
United States |
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